Mito-Rh-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mito-Rh-S is a ratiometric near-infrared fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid levels during ferroptosis in hepatocellular carcinoma cells. Hypochlorous acid is a reactive oxygen species produced mainly in mitochondria, and its abnormal levels can lead to mitochondrial dysfunction, which is associated with various diseases .
Preparation Methods
The synthesis of Mito-Rh-S involves the conjugation of a rhodamine moiety with a sensing group that responds to hypochlorous acid. The synthetic route typically includes the following steps:
Synthesis of Rhodamine Derivative: The rhodamine derivative is synthesized by reacting rhodamine with appropriate reagents to introduce functional groups.
Conjugation with Sensing Group: The rhodamine derivative is then conjugated with a sensing group that specifically reacts with hypochlorous acid.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Chemical Reactions Analysis
Mito-Rh-S undergoes specific reactions with hypochlorous acid, leading to a change in its fluorescence properties. The key reactions include:
Oxidation: Hypochlorous acid oxidizes the sensing group in this compound, resulting in a fluorescence change.
Reaction Conditions: These reactions typically occur under physiological conditions, with pH levels around 7.4.
Major Products: The major product of the reaction is the oxidized form of this compound, which exhibits enhanced fluorescence.
Scientific Research Applications
Mito-Rh-S has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study oxidative stress and reactive oxygen species in chemical systems.
Biology: Employed to visualize and monitor hypochlorous acid levels in living cells, particularly in mitochondria.
Medicine: Utilized in cancer research to study ferroptosis, a form of regulated cell death, and its role in cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Mechanism of Action
Comparison with Similar Compounds
Mito-Rh-S can be compared with other similar compounds, such as:
Mito-Rh-Tz: Another mitochondria-targeting probe designed for imaging autophagic and endocytic fluxes.
Mito-Rh: A fluorescent probe for adenosine triphosphate (ATP) in mitochondria.
This compound is unique in its ability to specifically detect hypochlorous acid levels during ferroptosis, making it a valuable tool for studying oxidative stress and mitochondrial dysfunction in various diseases .
Properties
Molecular Formula |
C40H39ClN2O5S |
---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite |
InChI |
InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+; |
InChI Key |
HVOXTRZXBRINFM-JMFMGIQESA-O |
Isomeric SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.